molecular formula C11H11ClN4OS2 B11441215 N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide

Cat. No.: B11441215
M. Wt: 314.8 g/mol
InChI Key: VYAMVSXBJGWJTC-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide is a complex organic compound that features a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate chlorobutanamide precursors. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chlorobutanamide moiety differentiates it from other benzothiadiazole derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C11H11ClN4OS2

Molecular Weight

314.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-4-chlorobutanamide

InChI

InChI=1S/C11H11ClN4OS2/c12-6-2-5-9(17)14-11(18)13-7-3-1-4-8-10(7)16-19-15-8/h1,3-4H,2,5-6H2,(H2,13,14,17,18)

InChI Key

VYAMVSXBJGWJTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=S)NC(=O)CCCCl

Origin of Product

United States

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